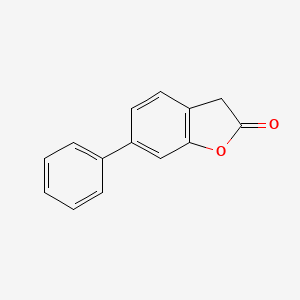
6-Phenyl-3H-1-benzofuran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylbenzofuran-2(3H)-one is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of a phenyl group attached to the benzofuran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the Claisen-Schmidt condensation, where 2-acetylbenzofuran reacts with benzaldehyde derivatives under basic conditions to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization to yield the desired benzofuran compound .
Industrial Production Methods
Industrial production of 6-Phenylbenzofuran-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times. This method involves the use of microwave irradiation to accelerate the Claisen-Schmidt condensation and subsequent cyclization steps .
化学反応の分析
Types of Reactions
6-Phenylbenzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common for introducing substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the benzofuran ring .
科学的研究の応用
6-Phenylbenzofuran-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 6-Phenylbenzofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular pathways involved can vary based on the specific biological context .
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound without the phenyl group.
Dibenzofuran: A related compound with two benzene rings fused to a central furan ring.
4-Benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamine: A fluorine-containing analog with potential antimicrobial activities.
Uniqueness
6-Phenylbenzofuran-2(3H)-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .
特性
CAS番号 |
57568-50-0 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC名 |
6-phenyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H10O2/c15-14-9-12-7-6-11(8-13(12)16-14)10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
DWCQRXDLCGREEE-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)C3=CC=CC=C3)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
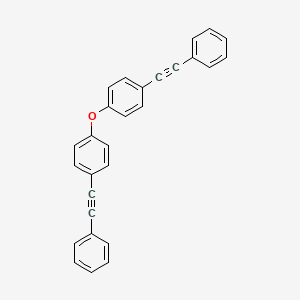

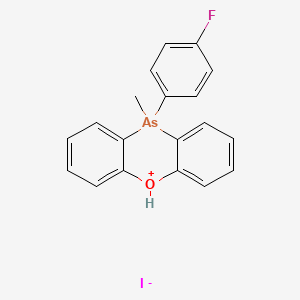
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

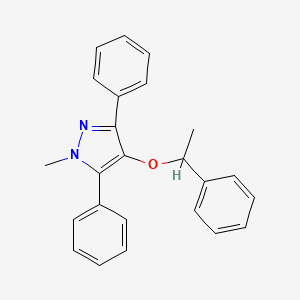

![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
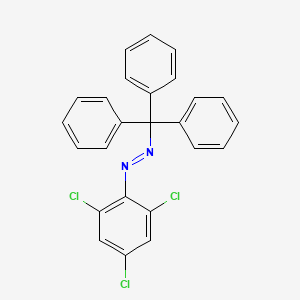
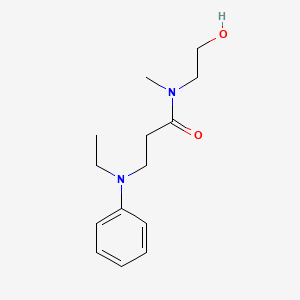
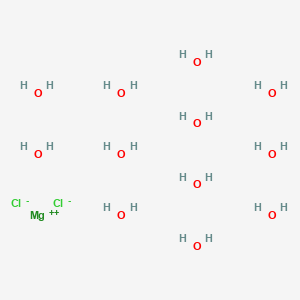
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)
